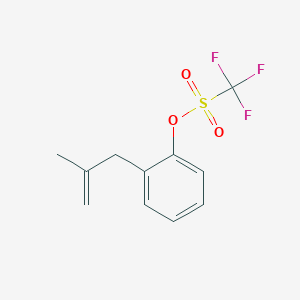
2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H11F3O3S It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a phenyl ring substituted with a 2-methylprop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate typically involves the reaction of 2-(2-Methylprop-2-en-1-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive trifluoromethanesulfonic anhydride.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The methylprop-2-en-1-yl group can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phenyl derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or hydrocarbons.
Applications De Recherche Scientifique
2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used to modify biological molecules, potentially leading to new bioactive compounds.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Mécanisme D'action
The mechanism by which 2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate exerts its effects involves the reactivity of the trifluoromethanesulfonate group. This group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate: This compound is similar in structure but contains a trimethylsilyl group instead of a methylprop-2-en-1-yl group.
2-(2-Methylprop-2-en-1-yl)phenyl sulfonate: Similar but with a sulfonate group instead of a trifluoromethanesulfonate group.
Uniqueness
2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and stability under various conditions. This makes it particularly useful in synthetic chemistry for introducing trifluoromethanesulfonate groups into organic molecules.
Propriétés
Numéro CAS |
192929-00-3 |
|---|---|
Formule moléculaire |
C11H11F3O3S |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
[2-(2-methylprop-2-enyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C11H11F3O3S/c1-8(2)7-9-5-3-4-6-10(9)17-18(15,16)11(12,13)14/h3-6H,1,7H2,2H3 |
Clé InChI |
ANGPBEDSYLTFEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


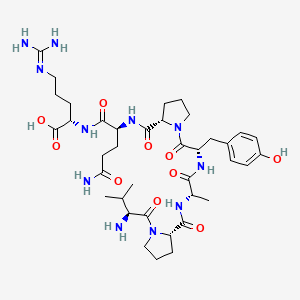
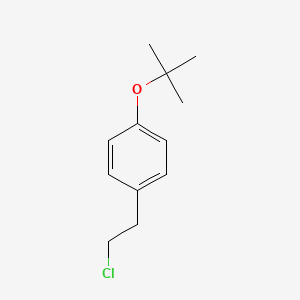
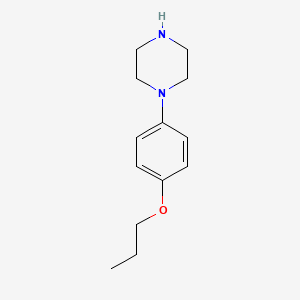


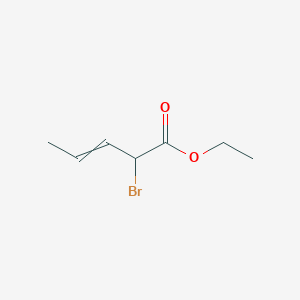
![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)

![3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B12558175.png)
![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)
![{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene](/img/structure/B12558186.png)
![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)
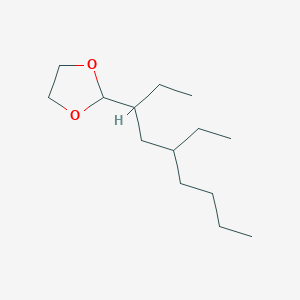
![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)
